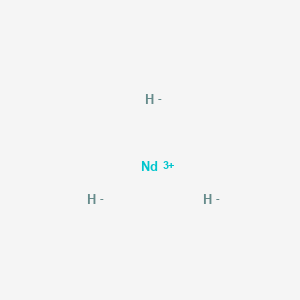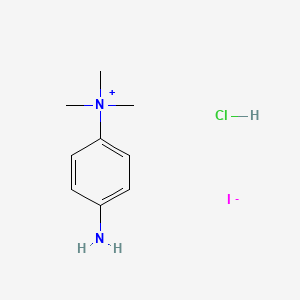
Neodymium hydride (NdH3)
Vue d'ensemble
Description
Neodymium(III) hydride is an inorganic compound composed of neodymium and hydrogen with a chemical formula NdH3 . In this compound, the neodymium atom is in the +3 oxidation state and the hydrogen atoms are -1 . It is highly reactive .
Synthesis Analysis
Neodymium(III) hydride can be produced by directly reacting neodymium and hydrogen gas . It can also be made by hydrogenerating neodymium(II) hydride . Another method involves the synthesis of neodymium hydrides in a diamond anvil cell (DAC), containing a piece of Nd compressed in the NH3BH3 medium to 94 GPa and heated to 1700 K .Molecular Structure Analysis
Neodymium hydride is a blue crystal of the hexagonal system, with unit cell parameters a=0.385 nm, c=0.688 nm .Chemical Reactions Analysis
Neodymium(III) hydride reacts with water to form neodymium hydroxide and hydrogen gas . Neodymium dihydride reacts with lithium borohydride to obtain neodymium tetraboride .Physical And Chemical Properties Analysis
Neodymium hydride is a blue crystal of the hexagonal system, with unit cell parameters a=0.385 nm, c=0.688 nm . It reacts with water to form neodymium hydroxide and hydrogen gas . The optical properties of NdH3 have been studied in the infrared and visible spectral ranges .Safety And Hazards
Neodymium hydride (NdH3) is highly reactive and can catch fire spontaneously if exposed to air . It releases flammable gases which may ignite spontaneously when in contact with water . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The recovery of Neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge . Future work in the field aims to achieve efficient and selective Nd recovery to overcome the increasingly critical supply problems . This includes exploring the impact of temperature, electrodeposition potential, salt concentration, additives (e.g., water) and solvation on the electrodeposition quality and quantity .
Propriétés
IUPAC Name |
hydride;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHCVNZUWDNGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346032 | |
| Record name | Neodymium hydride (NdH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium hydride (NdH3) | |
CAS RN |
13864-04-5 | |
| Record name | Neodymium hydride (NdH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)



